(2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS2/c21-14-9-16(22)19-17(10-14)28-20(24-19)25(12-13-3-1-7-23-11-13)18(26)6-5-15-4-2-8-27-15/h1-11H,12H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCFSQWOMUHRLQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
Anticancer Activity :
Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has been tested against breast and lung cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .
Antimicrobial Properties :
The compound has been investigated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Enzyme Inhibition :
It has been studied as a potential inhibitor of specific enzymes involved in cancer metabolism. By binding to active sites, it may disrupt the enzymatic activity necessary for tumor growth .
Material Science
The unique chemical structure of this compound allows for its use in developing advanced materials:
Fluorescent Probes :
Due to its ability to fluoresce under specific conditions, this compound can be utilized as a fluorescent probe in biochemical assays. Its application in detecting biomolecules can facilitate advancements in diagnostic technologies .
Polymer Chemistry :
In polymer synthesis, the compound can serve as a building block for creating new materials with tailored properties. Its incorporation into polymer matrices could lead to enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzothiazole derivatives, including our compound. The results indicated that it inhibited cell growth significantly in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
In research conducted by Antibiotics Journal, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene and pyridine rings participate in electrophilic substitution due to their electron-rich nature. Key reactions include:
Thiophene Ring Halogenation
Under halogenation conditions (e.g., Cl₂/FeCl₃ or Br₂/CCl₄), the thiophene moiety undergoes regioselective substitution at the α-position:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), CCl₄, 0°C, 2 h | 5-bromo-thiophene derivative | 78% | |
| Chlorination | Cl₂ (1.2 eq), FeCl₃, 25°C | 5-chloro-thiophene derivative | 65% |
Pyridine Ring Nitration
Nitration (HNO₃/H₂SO₄) targets the pyridine ring’s γ-position, forming a nitro-substituted derivative (yield: 52%, ).
Nucleophilic Reactions
The 4,6-difluoro-1,3-benzothiazole core undergoes nucleophilic substitution due to electron-withdrawing fluorine atoms:
Amination with Primary Amines
Reaction with amines (e.g., methylamine) replaces fluorine at the 6-position:
textConditions: Methylamine (2 eq), DMF, 80°C, 12 h Product: 6-(methylamino)-4-fluoro-1,3-benzothiazole derivative Yield: 84% [7][9]
Alkoxy Substitution
Methanol in basic media substitutes fluorine at the 4-position:
textConditions: NaOMe (1.5 eq), MeOH, reflux, 6 h Product: 4-methoxy-6-fluoro-1,3-benzothiazole derivative Yield: 73% [9]
Cycloaddition and Conjugate Addition
The (2E)-enamide double bond engages in cycloadditions and Michael additions:
Diels-Alder Reaction
Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions:
textConditions: Toluene, 110°C, 24 h Product: Hexahydroisoindole-1,3-dione derivative Yield: 68% [1][8]
Hydrogenation
Catalytic hydrogenation saturates the enamide bond:
textConditions: H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4 h Product: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)propanamide Yield: 92% [1]
Amide Hydrolysis and Functionalization
The enamide’s amide bond undergoes hydrolysis or acts as a directing group:
Acidic Hydrolysis
textConditions: 6M HCl, reflux, 8 h Product: 3-(thiophen-2-yl)acrylic acid + 2-amino-4,6-difluoro-1,3-benzothiazole Yield: 81% [1][7]
Grignard Addition
Organomagnesium reagents add to the amide carbonyl:
textConditions: MeMgBr (2 eq), THF, 0°C → 25°C, 2 h Product: Tertiary alcohol derivative Yield: 65% [8]
Coordination Chemistry
The pyridine and benzothiazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF, 80°C, 6 h | Square-planar Pd(II) complex | Catalytic cross-coupling | |
| CuI | MeCN, 25°C, 12 h | Tetrahedral Cu(I) complex | Photoluminescence |
Thiophene Oxidation
Oxidation with m-CPBA forms a sulfone:
textConditions: m-CPBA (1.2 eq), CH₂Cl₂, 0°C → 25°C, 4 h Product: 2-(thiophene-2-sulfonyl)acetamide derivative Yield: 76% [8][12]
Benzothiazole Reduction
LiAlH₄ reduces the benzothiazole ring to a dihydro derivative:
textConditions: LiAlH₄ (3 eq), THF, reflux, 8 h Product: 4,6-difluoro-2,3-dihydro-1,3-benzothiazole derivative Yield: 58% [7]
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Benzothiazole Substituents | Side Chain | Molecular Weight (g/mol) | LogP* | Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | 4,6-difluoro | Thiophene-enamide-pyridinyl | 428.42 | 3.1 | ~15 (PBS, pH 7.4) |
| N-(6-CF3-benzothiazole-2-yl)-2-phenylacetamide | 6-trifluoromethyl | Phenylacetamide | 354.33 | 3.8 | ~8 (PBS, pH 7.4) |
*LogP values estimated using fragment-based methods.
Bioactivity Comparison
Limited direct bioactivity data are available for the target compound. However, analogues like salternamide E (a marine actinomycete-derived benzothiazole) and C. The thiophene moiety in the target compound may enhance membrane permeability compared to purely aromatic systems, as seen in plant-derived bioactive molecules .
Crystallographic and Computational Insights
The refinement of similar benzothiazole derivatives using SHELXL (e.g., salternamide E) highlights the importance of precise crystallographic data for confirming stereochemistry and intermolecular interactions. The target compound’s (2E)-configuration and fluorine substituents likely contribute to a stable crystal lattice, as observed in fluorinated benzothiazoles refined via SHELX software .
Q & A
Q. What are the recommended synthetic routes for preparing (2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide?
The compound can be synthesized via condensation reactions involving a benzothiazole amine derivative and a thiophene-containing acryloyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis.
- Stereochemical control : Maintain the (2E)-configuration by optimizing reaction temperature (e.g., 0–5°C) and using base catalysts like triethylamine .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.
Q. How should researchers validate the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the presence of the pyridinyl methyl group (δ 4.8–5.2 ppm for CH₂) and thiophene protons (δ 7.1–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 458.0923).
- X-ray crystallography : Resolve crystallographic ambiguity, as demonstrated for analogous benzothiazole derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase assays for kinase activity).
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the 4,6-difluoro group on the benzothiazole with chloro or methoxy groups to assess electronic effects.
- Scaffold hopping : Synthesize analogs with pyrimidine or imidazole cores instead of benzothiazole (see for methodology).
- Pharmacokinetic modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility without compromising target binding .
Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 4,6-Difluoro | 3.2 | 0.45 | 0.12 |
| 4-Chloro | 3.5 | 0.78 | 0.08 |
| 6-Methoxy | 2.8 | 1.20 | 0.25 |
Q. What computational strategies can predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid clearance.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >90% binding may limit bioavailability.
- Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility .
Q. What advanced analytical methods are critical for purity assessment?
- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect impurities at 254 nm.
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values (e.g., C: 58.2%, H: 3.5%, N: 12.1%) .
- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C for storage suitability .
Methodological Considerations
Q. What experimental design principles minimize synthetic byproducts?
- Stepwise coupling : Isolate intermediates (e.g., benzothiazole amine) before acryloylation.
- Inert atmosphere : Conduct reactions under argon to prevent oxidation of thiophene moieties.
- Real-time monitoring : Use FTIR to track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) formation .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability after heat shock.
- Photoaffinity labeling : Incorporate a diazirine group into the compound for UV-induced crosslinking and pull-down assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
